molecular formula C16H18N2O4 B2466121 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105216-20-3

3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B2466121
CAS RN: 1105216-20-3
M. Wt: 302.33
InChI Key: NPGCZSVHVMOZLF-UHFFFAOYSA-N
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Description

3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, commonly known as M2MD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. M2MD is a spirocyclic diketone that possesses a unique structure, making it an attractive target for research.

Scientific Research Applications

Electrochemical Properties

Research has explored the electrochemical behavior of compounds similar to 3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, focusing on their redox properties in non-aqueous media. The study identifies the main products of electrolytic oxidation and reduction, proposing mechanisms for these processes and discussing their implications for the chemical's applications in electrochemical systems and potentially in energy storage materials (Abou-Elenien et al., 1991).

Structural and Conformational Analysis

Another area of interest is the structural and conformational analysis of spiro compounds, which includes investigations into their hydrogen bonding, molecular aggregation, and layer structure formation. These studies provide insights into the molecular architecture and potential applications in materials science, especially regarding the development of new crystalline materials with specific properties (Todorov et al., 2009).

Synthesis from Carbohydrates

The synthesis of chiral spiroacetals from carbohydrates represents a significant application in organic synthesis and pharmaceutical chemistry. This research highlights methods for creating spiro compounds using carbohydrates as starting materials, opening pathways for the development of new drugs and biologically active molecules with spirocyclic structures (Martín et al., 1995).

Crystal Structure Characterization

The synthesis and crystal structure characterization of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been documented, providing detailed information about their molecular configuration, intermolecular interactions, and the impact of these factors on the compounds' physical properties. Such research is crucial for designing materials with precise functional characteristics (Zeng et al., 2013).

Novel Reagents for Peptide Synthesis

The development of new reagents for peptide synthesis based on spiro compounds like 3-azaspiro[5.5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) exemplifies the chemical's role in advancing biochemical methodologies. These reagents offer a more efficient and safer alternative for synthesizing N-protected amino acid esters, crucial intermediates in peptide synthesis (Rao et al., 2016).

properties

IUPAC Name

3-[[(4-methylpyridin-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11-5-8-17-13(9-11)18-10-12-14(19)21-16(22-15(12)20)6-3-2-4-7-16/h5,8-10H,2-4,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGCZSVHVMOZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

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